molecular formula C11H11BO3 B6342364 4-(4-Tolyl)furan-2-boronic acid CAS No. 2096331-45-0

4-(4-Tolyl)furan-2-boronic acid

Cat. No. B6342364
CAS RN: 2096331-45-0
M. Wt: 202.02 g/mol
InChI Key: MRXHMRLTJVVBJZ-UHFFFAOYSA-N
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Description

4-(4-Tolyl)furan-2-boronic acid (4-TFA) is a boronic acid derivative of 4-tolylfuran, a compound that is found in several natural products. It is a highly versatile compound that has been used in various scientific research applications and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-(4-Tolyl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used to study the effects of boronic acids on enzyme activity, as well as to study the structure and activity of proteins. In addition, this compound has been used to study the effects of boronic acids on DNA and RNA, as well as to study the effects of boronic acids on cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid is not fully understood. However, it is believed that the boronic acid group of this compound binds to certain proteins, enzymes, and nucleic acids, which then alters their activity or structure. This binding may be mediated by hydrogen bonds or other types of interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. In addition, this compound has been shown to have an effect on cell signaling pathways, including the MAPK/ERK, JNK, and p38 pathways. Finally, this compound has been shown to have an effect on DNA and RNA, both in terms of structure and function.

Advantages and Limitations for Lab Experiments

4-(4-Tolyl)furan-2-boronic acid is a highly versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using this compound in lab experiments is its high reactivity, which allows for the synthesis of a variety of compounds in a relatively short amount of time. In addition, this compound is relatively inexpensive and can be easily stored and handled. However, there are some limitations to using this compound in lab experiments. For example, this compound can be toxic in high concentrations and should be handled with care. In addition, this compound can be difficult to synthesize in large quantities, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 4-(4-Tolyl)furan-2-boronic acid research. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of this compound in drug development and other medical applications. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

4-(4-Tolyl)furan-2-boronic acid can be synthesized through various methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, 4-tolylfuran is reacted with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)2, to form the desired product. This method has been shown to be highly efficient and can produce a high yield of this compound.

properties

IUPAC Name

[4-(4-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXHMRLTJVVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244304
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096331-45-0
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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